(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide
Description
The compound "(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide" is a substituted acrylamide derivative characterized by an α,β-unsaturated carbonyl system (E-configuration), a cyano group at the α-position, and distinct aromatic substituents. Its structure includes:
- 4-Methoxy-3-(naphthalen-1-ylmethoxy)phenyl group: Provides bulkiness and hydrophobicity due to the naphthalene moiety.
- Cyanopropenamide backbone: The α-cyano group stabilizes the enamide system via conjugation, while the acrylamide moiety is critical for covalent or non-covalent interactions in biological targets.
While direct biological data for this specific molecule are unavailable in the provided evidence, structural analogs suggest roles in kinase inhibition or as intermediates in drug synthesis .
Properties
IUPAC Name |
(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O5/c1-35-26-14-9-19(15-22(17-29)28(32)30-23-10-12-24(13-11-23)31(33)34)16-27(26)36-18-21-7-4-6-20-5-2-3-8-25(20)21/h2-16H,18H2,1H3,(H,30,32)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCPQJCXEXOLTE-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide is a chalcone derivative known for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into the compound's biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C28H21N3O5, with a molecular weight of 479.492 g/mol. Its structure features a cyano group, methoxy substituents, and a naphthalene moiety, which are believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H21N3O5 |
| Molecular Weight | 479.492 g/mol |
| Purity | ≥95% |
Anti-inflammatory Activity
Research has demonstrated that (E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide exhibits significant anti-inflammatory effects. In vitro studies using J774 macrophage cells indicated that the compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα without causing cytotoxicity at concentrations up to 100 μM .
Mechanism of Action:
The anti-inflammatory effects are attributed to the compound's ability to modulate the NF-κB signaling pathway, which is crucial in regulating inflammatory responses. By suppressing this pathway, the compound reduces the expression of various inflammatory mediators .
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. Chalcone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of multiple aromatic rings in its structure may enhance its ability to interact with cellular targets involved in cancer progression.
Case Study:
A study focusing on similar chalcone derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins . While specific data on (E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide is limited, similar mechanisms are expected due to structural similarities.
In Vivo Studies
In vivo studies assessing paw edema induced by Freund’s complete adjuvant (CFA) demonstrated that treatment with (E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide resulted in significant reductions in inflammation compared to control groups . This suggests potential for therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- In , the trifluoromethyl group offers moderate electron withdrawal with improved metabolic stability compared to nitro .
Hydrophobicity and Solubility :
Steric Effects :
Functional Implications of Structural Variations
Biological Activity :
- Synthetic Utility: The α-cyano acrylamide backbone is common in covalent inhibitors (e.g., kinase inhibitors), where the cyano group stabilizes the Michael acceptor for cysteine targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
